H-Gly-Gly-His-OH, also known as Glycyl-Glycyl-Histidine, is a tripeptide composed of two glycine residues and one histidine residue. Its chemical formula is with a molecular weight of approximately 269.26 g/mol. This compound is notable for its ability to bind metal ions, particularly copper and nickel, due to the imidazole side chain of the histidine residue, which plays a crucial role in metal coordination chemistry .
These reactions can lead to various derivatives and complexes, influencing the compound's properties and applications.
H-Gly-Gly-His-OH exhibits several biological activities:
The synthesis of H-Gly-Gly-His-OH typically involves solid-phase peptide synthesis (SPPS). The steps include:
H-Gly-Gly-His-OH finds applications across various fields:
Studies have demonstrated that H-Gly-Gly-His-OH interacts effectively with various metal ions, influencing biochemical pathways. For instance, its binding with copper ions can mediate protein crosslinking by oxidants, thereby affecting cellular functions and signaling pathways. Research into its interactions with other compounds continues to reveal insights into its potential roles in biological systems.
Several compounds share structural similarities with H-Gly-Gly-His-OH, including:
The uniqueness of H-Gly-Gly-His-OH lies in its specific sequence of glycine and histidine residues, which confer distinct metal-binding properties and biological activities. Its ability to form stable complexes with copper and nickel ions makes it particularly valuable in various applications compared to similar compounds .
H-Gly-Gly-His-OH is a linear tripeptide with the sequence H-Gly-Gly-His-OH, where glycine (Gly) and histidine (His) are linked via peptide bonds. Its molecular formula is C₁₀H₁₅N₅O₄, and its molecular weight is 269.26 g/mol. The IUPAC name is (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid, reflecting the stereochemistry of the histidine residue.
Property | Description |
---|---|
Molecular Formula | C₁₀H₁₅N₅O₄ |
Molecular Weight | 269.26 g/mol |
IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Peptide Sequence | H-Gly-Gly-His-OH |
CAS Number | 7451-76-5 |
The structure includes a histidine side chain with an imidazole ring, which is critical for its metal-binding properties.
H-Gly-Gly-His-OH is synthesized via solid-phase peptide synthesis (SPPS), a method that allows sequential assembly of amino acids on a resin support. The process involves:
Analytical characterization includes mass spectrometry and nuclear magnetic resonance (NMR) to confirm its primary structure and purity.